molecular formula C17H13FN2O B12732683 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- CAS No. 87356-67-0

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl-

Katalognummer: B12732683
CAS-Nummer: 87356-67-0
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: ICRPHHZFKOHMOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a pyrimidine ring with a fluorophenyl, methyl, and phenyl substituent. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinone core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleoside transporters, affecting nucleotide synthesis and cellular functions .

Vergleich Mit ähnlichen Verbindungen

    4(3H)-Quinazolinone: Similar in structure but with a quinazoline ring.

    4(3H)-Quinolinone: Contains a quinoline ring instead of a pyrimidine ring.

    4(3H)-Pyridazinone: Features a pyridazine ring.

Uniqueness: 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

87356-67-0

Molekularformel

C17H13FN2O

Molekulargewicht

280.30 g/mol

IUPAC-Name

3-(2-fluorophenyl)-2-methyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C17H13FN2O/c1-12-19-15(13-7-3-2-4-8-13)11-17(21)20(12)16-10-6-5-9-14(16)18/h2-11H,1H3

InChI-Schlüssel

ICRPHHZFKOHMOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=O)N1C2=CC=CC=C2F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.